molecular formula C14H11NO5 B3041717 Methyl 5-nitro-2-phenoxybenzoate CAS No. 346704-90-3

Methyl 5-nitro-2-phenoxybenzoate

Cat. No.: B3041717
CAS No.: 346704-90-3
M. Wt: 273.24 g/mol
InChI Key: VPTBROVHGPFOPR-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-phenoxybenzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains a nitro group, a phenoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-nitro-2-phenoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-phenoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 5-amino-2-phenoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitro-2-phenoxybenzoic acid.

Scientific Research Applications

Methyl 5-nitro-2-phenoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

    Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, antimicrobial, or anticancer agents. The nitro group can be modified to enhance biological activity.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-nitro-2-phenoxybenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The phenoxy group may also contribute to the compound’s binding affinity to specific molecular targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a phenoxy group.

    Methyl 5-nitro-2-chlorobenzoate: Contains a chlorine atom instead of a phenoxy group.

    Methyl 5-nitro-2-hydroxybenzoate: Contains a hydroxyl group instead of a phenoxy group.

Uniqueness

Methyl 5-nitro-2-phenoxybenzoate is unique due to the presence of both a nitro group and a phenoxy group on the benzoate structure. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phenoxy group enhances its reactivity in nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and further functionalization .

Properties

IUPAC Name

methyl 5-nitro-2-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTBROVHGPFOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of phenol (5.64 g, 60 mmol) and potassium t-butoxide (6.74 g, 60 mmol) in 50 mL 1,4-dioxane was stirred at room temperature for 0.5 h. To the mixture was added 2-chloro-5-nitro-benzoic acid methyl ester (10.78 g, 50 mmol) and the mixture was refluxed overnight. The solvent was evaporated and the residue was purified by chromatography with EtOAc:hexanes, 1:4, as eluant, yielding (11.739 g, 86%) 5-nitro-2-phenoxy-benzoic acid methyl ester. A mixture of 5-nitro-2-phenoxy-benzoic acid methyl ester (2.0 g, 7.32 mmol) in 30 mL ethanol and Pd/C (200 mg) were hydrogenated at 40 psi overnight to yield 5-amino-2-phenoxy-benzoic acid methyl ester (1.672 g, 94%). A mixture of 5-amino-2-phenoxy-benzoic acid methyl ester (0.95 g, 3.9 mmol) and hydrazine (4 mL, 80%) was refluxed for 4 h to yield 5-amino-2-phenoxy-benzoic acid hydrazide (0.722 g, 76%). The title compound was prepared from 5-amino-2-phenoxy-benzoic acid hydrazide and 3-trifluoromethyl-benzaldehyde by a procedure similar to Example 22. 1H NMR (CDCl3): 10.81 (s, 1H), 8.15 (s, 1H), 8.0 (s, 1H), 7.98 (d, J=7.5 Hz, 1H), 7.66 (s, 1H), 7.64 (d, J=7.5 Hz, 1H), 7.53 (t, J=7.2 Hz, 1H), 7.40 (m, 2H), 7.19 (t, J=7.5 Hz, 1H), 7.07 (d, J=7.8, 2H), 6.80 (m, 2H).
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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